molecular formula C8H6ClFN4 B2472054 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine CAS No. 1279219-23-6

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2472054
CAS No.: 1279219-23-6
M. Wt: 212.61
InChI Key: ZUYWLUBAIRURLK-UHFFFAOYSA-N
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Description

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the triazole derivative using a suitable cyclizing agent such as phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    5-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a different triazole ring position.

    5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a different triazole ring position.

    5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness

The uniqueness of 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYWLUBAIRURLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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